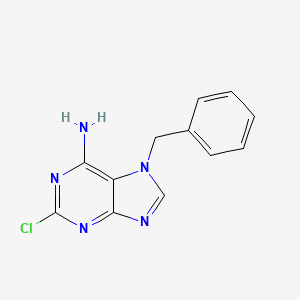

7-benzyl-2-chloro-7H-purin-6-amine

CAS No.: 56025-89-9

Cat. No.: VC2009847

Molecular Formula: C12H10ClN5

Molecular Weight: 259.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56025-89-9 |

|---|---|

| Molecular Formula | C12H10ClN5 |

| Molecular Weight | 259.69 g/mol |

| IUPAC Name | 7-benzyl-2-chloropurin-6-amine |

| Standard InChI | InChI=1S/C12H10ClN5/c13-12-16-10(14)9-11(17-12)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17) |

| Standard InChI Key | YRLFBWHEVKVQSG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN2C=NC3=NC(=NC(=C32)N)Cl |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC3=NC(=NC(=C32)N)Cl |

Introduction

Chemical Identity and Structure

7-benzyl-2-chloro-7H-purin-6-amine is a purine derivative characterized by a benzyl group at the 7-position, a chlorine substituent at the 2-position, and an amino group at the 6-position of the purine ring system. This compound has garnered significant interest in pharmaceutical research and medicinal chemistry applications due to its unique structural features that may contribute to various biological activities .

The compound is identified by several key parameters:

| Parameter | Value |

|---|---|

| CAS Number | 56025-89-9 |

| Molecular Formula | C₁₂H₁₀ClN₅ |

| Molecular Weight | 259.69 g/mol |

| IUPAC Name | 7-benzyl-2-chloropurin-6-amine |

| Alternative Names | 6-Amino-7-benzyl-2-chloropurine; 2-Chloro-6-amino-7-benzylpurine; 7H-Purin-6-amine, 2-chloro-7-(phenylmethyl)- |

The molecular structure consists of a purine nucleus with specific substituents that define its chemical identity and potential reactivity patterns .

Chemical Descriptors and Structural Identifiers

In chemical databases and literature, this compound is represented through various structural descriptors that allow for precise identification and analysis:

Structural Representation Systems

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C12H10ClN5/c13-12-16-10(14)9-11(17-12)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17) |

| Standard InChIKey | YRLFBWHEVKVQSG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN2C=NC3=NC(=NC(=C32)N)Cl |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC3=NC(=NC(=C32)N)Cl |

| PubChem Compound ID | 3126734 |

These identifiers are essential for unambiguous representation of the compound in chemical databases and literature, facilitating accurate information retrieval and exchange in scientific communications .

Physical and Chemical Properties

The physical and chemical properties of 7-benzyl-2-chloro-7H-purin-6-amine provide insights into its behavior in different experimental conditions and potential applications:

Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 241-242°C |

| Solubility in Water | 39 μg/mL |

| Appearance | Not specified in available data |

The relatively low aqueous solubility (39 μg/mL) suggests the compound has limited water solubility, which may influence its formulation strategies and bioavailability in pharmaceutical applications .

Synthesis and Preparation Methods

The synthesis of 7-benzyl-2-chloro-7H-purin-6-amine typically involves specialized organic chemistry procedures. Based on the available literature, several synthetic routes have been documented:

Common Synthetic Pathway

A prevalent synthetic approach involves the conversion of 7-benzyl-2,6-dichloro-7H-purine (CAS: 56025-87-7) to the target compound through selective nucleophilic aromatic substitution at the 6-position with an amine source . This process typically involves:

-

Preparation of the 7-benzyl-2,6-dichloro-7H-purine precursor

-

Selective amination at the 6-position while preserving the 2-chloro substituent

-

Purification of the final product

From patent literature, it appears that this compound serves as an important intermediate in the synthesis of more complex purine derivatives with potential biological activities .

Related Compounds and Derivatives

7-benzyl-2-chloro-7H-purin-6-amine belongs to a family of purine derivatives with structural similarities that may provide insights into structure-activity relationships:

Key Related Compounds

| Compound | CAS Number | Relationship |

|---|---|---|

| 7-benzyl-2,6-dichloro-7H-purine | 56025-87-7 | Precursor; differs by having chlorine at 6-position instead of amine |

| 9-Benzyl-2-chloro-9H-purin-6-amine | 56046-25-4 | Positional isomer; benzyl group at 9-position instead of 7-position |

| 2-Chloro-9-(4-ethylbenzyl)-N,N-dimethyl-9H-purin-6-amine | 115204-56-3 | Related derivative with different substitution pattern |

These structural relationships highlight the versatility of the purine scaffold for creating diverse chemical entities through modification of substituents and their positions .

Research Applications and Biological Activity

While specific biological activity data for 7-benzyl-2-chloro-7H-purin-6-amine is limited in the available literature, research contexts where this compound has been mentioned suggest several potential applications:

Pharmaceutical Research

The compound has been cited in pharmaceutical research contexts, particularly in the development of:

-

Potassium channel modulators - Patents indicate its potential role as an intermediate in the synthesis of compounds with activity on potassium channels

-

CB-1 receptor antagonists - Some purine derivatives structurally related to the target compound have been investigated for cannabinoid receptor activity

Chemical Intermediate Applications

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex purine derivatives with potential applications in medicinal chemistry .

| Supplier | Packaging Size | Price (USD) | Purity |

|---|---|---|---|

| Matrix Scientific | 500 mg | $200 | Not specified |

| Matrix Scientific | 1 g | $308 | Not specified |

| American Custom Chemicals Corporation | 1 g | $572.25 | 95.00% |

| Chemenu | 5 g | $825 | 97% |

| Crysdot | 5 g | $874 | 97% |

| Sigma-Aldrich | 500 mg | $240 | Not specified |

This pricing information indicates that the compound is a specialty chemical with relatively high cost, reflecting its specialized nature and limited production scale .

| Hazard Category | Classification |

|---|---|

| Hazard Codes | Xi |

| Hazard Class | IRRITANT |

This classification suggests that the compound may cause irritation upon contact with skin, eyes, or respiratory system. As with many research chemicals, appropriate precautions should be taken when handling this material, including the use of personal protective equipment and proper ventilation .

Patent and Intellectual Property Status

The compound appears in several patent applications, primarily as an intermediate or in the context of synthetic methodologies for preparing biologically active compounds. Notable patent mentions include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume